
Methyl linolelaidate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Linoelaidic Acid methyl ester can be synthesized through the esterification of linoleic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically requires controlled temperature and pressure conditions to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of Linoelaidic Acid methyl ester involves the hydrogenation of vegetable oils followed by esterification. The process includes the use of high-pressure hydrogenation reactors and continuous flow systems to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
Linoelaidic Acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides and hydroperoxides.
Reduction: Saturated fatty acid methyl esters.
Substitution: Amides and esters.
Scientific Research Applications
Biological and Pharmacological Applications
1.1 Anti-inflammatory Properties
Research indicates that methyl linolelaidate may exhibit anti-inflammatory effects. Studies have shown its potential to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
1.2 Antioxidant Activity
this compound has been studied for its antioxidant properties. It may help mitigate oxidative stress in biological systems, thereby contributing to cellular protection against damage caused by free radicals .
1.3 Metabolomics Research
In metabolomics, this compound serves as a biomarker for various health conditions. Its presence and concentration can be indicative of metabolic disorders, making it a valuable compound in the study of disease mechanisms .
Food Industry Applications
2.1 Emulsifier and Stabilizer
Due to its unique fatty acid structure, this compound can act as an emulsifier in food products. Its ability to stabilize emulsions makes it useful in various food formulations, enhancing texture and shelf-life .
2.2 Flavoring Agent
this compound is also explored for its potential as a flavoring agent in food products. Its sensory properties can enhance the overall flavor profile of certain foods, contributing to consumer preferences .
Cosmetic and Personal Care Products
3.1 Skin Conditioning Agent
In cosmetics, this compound is utilized for its skin-conditioning properties. It helps improve skin texture and hydration, making it a popular ingredient in moisturizers and lotions .
3.2 Antimicrobial Properties
The compound has shown potential antimicrobial activity, which can be beneficial in personal care products aimed at preventing skin infections or maintaining hygiene .
Industrial Applications
4.1 Lubricants and Coatings
this compound's chemical properties allow it to be used as a lubricant or additive in industrial coatings. Its ability to reduce friction and wear makes it suitable for various mechanical applications .
4.2 Biodegradable Plastics
Research is ongoing into the use of this compound in the formulation of biodegradable plastics. Its natural origin and favorable properties could contribute to more sustainable materials in packaging and other applications .
Case Studies
6.1 Oxidation Kinetics Study
A study on the oxidation kinetics of this compound demonstrated that its oxidation rates vary significantly based on environmental conditions such as temperature and concentration . The findings suggest that controlling these factors can enhance the stability of formulations containing this compound.
6.2 Metabolomic Profiling
In a metabolomic study focused on cancer research, this compound was identified as a significant metabolite linked to specific cancer types, providing insights into potential therapeutic targets .
Mechanism of Action
The mechanism of action of Linoelaidic Acid methyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function . It interacts with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid methyl ester: A cis,cis isomer of Linoelaidic Acid methyl ester with similar chemical properties but different biological effects.
Elaidic Acid methyl ester: Another trans fatty acid methyl ester with a single trans double bond.
Vaccenic Acid methyl ester: A trans fatty acid of animal origin with less health risk compared to Linoelaidic Acid methyl ester.
Uniqueness
Linoelaidic Acid methyl ester is unique due to its trans,trans configuration, which imparts distinct chemical and biological properties compared to its cis isomers and other trans fatty acids . Its presence in partially hydrogenated vegetable oils and its impact on cardiovascular health make it a compound of significant interest in both research and industry .
Biological Activity
Methyl linolelaidate, a fatty acid methyl ester derived from linoleic acid, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.
- Chemical Formula : C₁₉H₃₄O₂
- Molecular Weight : Approximately 294.47 g/mol
- Structure : Contains two trans double bonds at the 9th and 12th carbon positions.
This compound is primarily found in various plants, including Leonurus japonicus and Ageratum conyzoides, where it may play roles in cellular processes and plant defense mechanisms.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Anti-inflammatory Effects : The compound has been shown to inhibit lipoxygenase and cyclooxygenase enzymes, which are involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .
- Antioxidant Properties : this compound demonstrates the ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by oxidative agents .
- Antifungal Activity : Studies have highlighted its antifungal properties, particularly against pathogenic fungi such as Paracoccidioides spp. The minimum inhibitory concentration (MIC) for this compound against these fungi has been reported at 62.5 µg/mL, suggesting significant antifungal potential .
Biological Activities
The following table summarizes the biological activities of this compound based on current research:
Case Studies
- Antifungal Study : A study evaluating fatty acid methyl esters (FAMEs), including this compound, demonstrated potent antifungal activity against clinical isolates of Candida species. The study found that FAMEs with higher concentrations of this compound exhibited better antifungal efficacy, with MIC values indicating effectiveness against multiple fungal strains .
- Antioxidant Activity Evaluation : In a comparative analysis of various fatty acid esters, this compound was shown to possess significant antioxidant capabilities, comparable to well-known antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). This was evidenced by its ability to reduce DPPH radical levels in vitro .
Research Findings
Recent studies have further elucidated the biological impacts of this compound:
- Inhibition of Lipid Peroxidation : this compound has been shown to inhibit lipid peroxidation processes, which are critical in the pathogenesis of various diseases associated with oxidative stress .
- Cellular Interaction Studies : Investigations into how this compound interacts with cell membranes revealed its potential to modulate membrane fluidity and permeability, influencing cellular signaling pathways.
Q & A
Q. Basic: What analytical methods are recommended for identifying and assessing the purity of methyl linolelaidate in research settings?
Methodological Answer:
this compound is typically identified and quantified using gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). High-resolution GC columns, such as Rt-2560 (100% bis-cyanopropyl polysiloxane), are critical for separating trans-isomers like this compound (C18:2n6t) from cis-isomers (e.g., methyl linoleate) due to their structural similarities . Key steps include:
- Calibration : Use certified reference standards (e.g., Supelco 37 FAME mix) with known concentrations of this compound (2% w/w) .
- Run Conditions : Follow AOCS Method Ce-1j-07 or AOAC 996.06, using hydrogen carrier gas and optimized temperature gradients to resolve overlapping peaks .
- Purity Assessment : Compare retention times and peak areas against standards. Purity ≥99.5% (GC) is achievable with preparative HPLC for trace isomer removal .
Q. Basic: What are the standard protocols for synthesizing this compound in laboratory settings?
Methodological Answer:
this compound is synthesized via transesterification of linolelaidic acid (trans,trans-9,12-octadecadienoic acid) with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key steps:
Reaction Setup : Mix linolelaidic acid with excess methanol (1:10 molar ratio) and 1% H₂SO₄.
Reflux : Heat at 65°C for 4–6 hours under nitrogen to prevent oxidation .
Purification : Extract the ester using hexane, wash with NaHCO₃ to neutralize acid, and dry over anhydrous Na₂SO₄.
Final Isolation : Use silica gel chromatography (hexane/EtOAc 95:5) or preparative HPLC to isolate >99% pure product .
Q. Advanced: How does the stereochemistry of this compound influence its reactivity in oxidation studies?
Methodological Answer:
The trans,trans configuration of this compound’s double bonds (C9 and C12) reduces electron density compared to cis isomers, altering its oxidative behavior. In studies using methyltrioxorhenium (MTO)/H₂O₂ systems:
- Epoxidation : The trans double bonds show lower reactivity, requiring longer reaction times (8+ hours) to form monoepoxides (e.g., 9,10-epoxide and 12,13-epoxide) and diastereomeric bisepoxides .
- Regioselectivity : Steric hindrance from trans geometry favors epoxidation at the less substituted C9-C10 bond over C12-C13.
- Analytical Challenges : Separate epoxide products via HPLC (n-hexane/EtOAc gradients) and confirm structures using ¹H/¹³C NMR and NOESY .
Q. Advanced: What challenges arise in chromatographic separation of this compound from structurally similar fatty acid methyl esters (FAMEs)?
Methodological Answer:
Co-elution with cis isomers (e.g., methyl linoleate) and other trans FAMEs is a major challenge. Mitigation strategies include:
- Column Selection : Use polar columns (e.g., SP-2560) with 100% cyanopropyl phases to enhance resolution of trans isomers .
- Temperature Programming : Optimize gradients (e.g., 180°C to 240°C at 2°C/min) to separate C18:2n6t from C18:2n6c and C18:3 isomers .
- Validation : Cross-validate with MS detection or silver-ion chromatography for ambiguous peaks .
Q. Basic: How is this compound utilized in antioxidant studies, and what experimental controls are critical?
Methodological Answer:
this compound is used as a substrate to study lipid peroxidation kinetics. Key experimental design considerations:
- Model Systems : Incorporate in vitro lipid emulsions or cell membranes to simulate oxidative stress .
- Controls : Include cis isomers (e.g., methyl linoleate) to compare oxidation rates. Use radical initiators (e.g., AAPH) and measure thiobarbituric acid-reactive substances (TBARS) .
- Quantification : Monitor hydroperoxide formation via HPLC-UV or GC-MS, ensuring nitrogen-purged environments to prevent auto-oxidation .
Q. Advanced: How can researchers resolve discrepancies in reported oxidative behavior of this compound across studies?
Methodological Answer:
Contradictions in oxidation rates or product profiles often stem from:
- Reagent Purity : Trace peroxides in solvents or impure MTO can skew results. Pre-treat solvents with activated alumina .
- Isomer Cross-Contamination : Validate starting material purity via GC-MS and NMR. Even 2% cis contamination alters reactivity .
- Reaction Conditions : Document exact H₂O₂ concentrations and stirring rates, as subtle changes impact epoxidation efficiency .
Q. Basic: What are best practices for handling and storing this compound to prevent degradation?
Methodological Answer:
- Storage : Keep at –20°C in amber vials under argon to avoid light- or oxygen-induced isomerization .
- Solubility : Prepare fresh solutions in hexane or chloroform; avoid prolonged exposure to polar solvents (e.g., methanol) .
- Stability Testing : Monitor purity monthly via GC-FID. Degradation >1% warrants repurification .
Q. Advanced: How should researchers interpret NMR data for structural confirmation of this compound derivatives?
Methodological Answer:
Key NMR signals for this compound and its epoxides:
- Parent Compound : Trans double bonds show coupling constants J = 15–17 Hz (vs. J = 10–12 Hz for cis) in ¹H NMR .
- Epoxides : Look for oxirane protons at δ 2.9–3.3 ppm (¹H) and carbons at δ 50–55 ppm (¹³C). NOESY confirms stereochemistry by correlating epoxy protons with adjacent substituents .
Q. Basic: How to validate GC-MS methods for quantifying this compound in complex biological matrices?
Methodological Answer:
- Sample Prep : Extract lipids via Folch method (CHCl₃/MeOH 2:1), transesterify with BF₃-methanol, and purify via solid-phase extraction .
- Validation Metrics :
Q. Advanced: What strategies address conflicting data on the antioxidant vs. pro-oxidant effects of this compound?
Methodological Answer:
Discrepancies arise from concentration-dependent effects and model system variability. Resolve by:
- Dose-Response Curves : Test 1–100 µM in cellular vs. cell-free systems .
- Mechanistic Probes : Use ESR to detect radical intermediates and siRNA knockdowns to identify enzymatic pathways (e.g., CYP450 involvement) .
- Meta-Analysis : Apply PRISMA guidelines to aggregate data from ≥5 studies, weighting by sample size and methodology rigor .
Properties
IUPAC Name |
methyl (9E,12E)-octadeca-9,12-dienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTJVINHCBCLGX-ZDVGBALWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880893 | |
Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90880893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-97-4, 2462-85-3, 11068-03-4, 68605-14-1 | |
Record name | Methyl linolelaidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2566-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl octadeca-9,12-dienoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002462853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl linolelaidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl linoleate hydroperoxide | |
Source | ChemIDplus | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fatty acids, safflower-oil, Me esters | |
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Record name | (9E,12E)-9,12-Octadecadienoic acid methyl ester | |
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Record name | Methyl octadeca-9,12-dienoate | |
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Record name | Fatty acids, safflower-oil, Me esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.175 | |
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Record name | Methyl (9E,12E)-octadeca-9,12-dienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL LINOLELAIDATE | |
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Retrosynthesis Analysis
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